molecular formula C17H10BrN3O3 B11490950 6-bromo-N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11490950
M. Wt: 384.2 g/mol
InChI Key: SMJZURBQXYMLKQ-UHFFFAOYSA-N
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Description

6-bromo-N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an indazole ring, and a chromene moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole and chromene intermediates. The bromination of the indazole ring is a crucial step, often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final coupling of the brominated indazole with the chromene carboxamide is facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine
  • 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one

Uniqueness

6-bromo-N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of the indazole and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H10BrN3O3

Molecular Weight

384.2 g/mol

IUPAC Name

6-bromo-N-(1H-indazol-6-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H10BrN3O3/c18-11-2-4-15-10(5-11)6-13(17(23)24-15)16(22)20-12-3-1-9-8-19-21-14(9)7-12/h1-8H,(H,19,21)(H,20,22)

InChI Key

SMJZURBQXYMLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)NN=C2

Origin of Product

United States

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